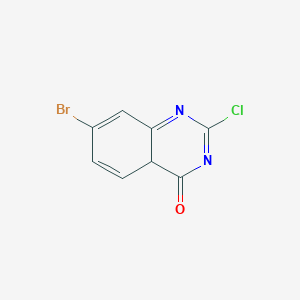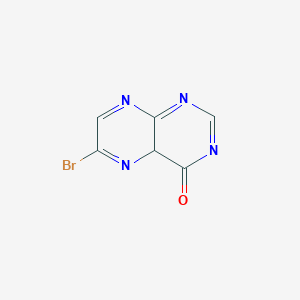
Azane;dihydroxy(oxo)phosphanium;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
氨基二羟基氧磷;水合物是一种属于氮烷类的化合物。氮烷是无环饱和氢氮化合物,仅由氢和氮原子组成,所有原子之间都以单键相连。该化合物以其独特的结构和反应性而闻名,在各种科学和工业应用中具有重要意义。
准备方法
合成路线和反应条件
氨基二羟基氧磷;水合物的合成通常涉及在受控条件下将氮烷与二羟基氧磷反应。反应在水性介质中进行,并仔细监测温度和 pH 值以确保形成所需产物。
工业生产方法
氨基二羟基氧磷;水合物的工业生产涉及使用自动化反应器进行大规模合成。该过程包括精确控制反应参数,如温度、压力和 pH 值,以实现高产率和纯度。然后通过结晶和过滤技术对化合物进行纯化。
化学反应分析
反应类型
氨基二羟基氧磷;水合物会发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成更高氧化态的产物。
还原: 它可以被还原形成更低氧化态的产物。
取代: 该化合物可以发生取代反应,其中一个或多个原子被其他原子或基团取代。
常见试剂和条件
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素、烷基化试剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生氧代磷化合物,而还原可能会产生膦衍生物。
科学研究应用
氨基二羟基氧磷;水合物在科学研究中具有广泛的应用:
化学: 用作各种有机和无机合成反应中的试剂。
生物学: 研究其在生物系统和酶促反应中的潜在作用。
医学: 研究其治疗特性和在药物开发中的潜在用途。
工业: 用于生产特种化学品和材料。
作用机制
氨基二羟基氧磷;水合物的作用机制涉及其与酶和受体等分子靶标的相互作用。该化合物可以与金属离子形成络合物,从而影响各种生化途径。其作用是通过调节酶活性和信号转导途径来介导的。
相似化合物的比较
类似化合物
氨 (NH3): 最简单的氮烷,由一个氮原子和三个氢原子组成。
肼 (N2H4): 包含两个氮原子和四个氢原子。
膦 (PH3): 一种由一个磷原子和三个氢原子组成的化合物。
独特性
氨基二羟基氧磷;水合物因其独特的结构和反应性而独一无二。与更简单的氮烷不同,它包含额外的官能团,增强了其化学性质和应用。它能够进行多种化学反应并形成稳定的络合物,使其在各个研究和工业领域中都具有价值。
属性
分子式 |
H7NO4P+ |
|---|---|
分子量 |
116.03 g/mol |
IUPAC 名称 |
azane;dihydroxy(oxo)phosphanium;hydrate |
InChI |
InChI=1S/H3N.HO3P.H2O/c;1-4(2)3;/h1H3;(H-,1,2,3);1H2/p+1 |
InChI 键 |
INZYEHCCCKEGDY-UHFFFAOYSA-O |
规范 SMILES |
N.O.O[P+](=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-chloro-4-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344600.png)
![(4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),6,8,10-tetraen-3-one](/img/structure/B12344611.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12344619.png)
![2-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B12344627.png)
![(2E)-2-[(3-chlorophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one](/img/structure/B12344632.png)
![3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12344639.png)

![Ethyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12344650.png)

![N-[(2-chlorophenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12344672.png)
![5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione](/img/structure/B12344694.png)
![5-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B12344698.png)

